
2-Phenyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
2-Phenyl-1,3,2-dioxaborinane is a chemical compound with the molecular formula C8H9BO2 . It is also known as Benzeneboronic acid, cyclic ethylene ester, Ethylene glycol phenylboronate, and phenylboronic acid ethyleneglycol ester .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3,2-dioxaborinane consists of a phenyl group attached to a 1,3,2-dioxaborinane ring . The average mass of the molecule is 147.967 Da, and the mono-isotopic mass is 148.069565 Da .Physical And Chemical Properties Analysis
2-Phenyl-1,3,2-dioxaborinane has a boiling point of 106 °C at 2 mm Hg, a density of 1.077 g/mL at 25 °C, and a refractive index of 1.528 at 20 °C . Its flash point is greater than 230 °F .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Phenyl-1,3,2-dioxaborinane: is a versatile reagent in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions , where it acts as a boron source to facilitate the formation of carbon-carbon bonds . This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.
Drug Discovery
In the realm of drug discovery, 2-Phenyl-1,3,2-dioxaborinane has been employed in the synthesis of biologically active compounds. It’s instrumental in creating inhibitors for enzymes like cyclooxygenase-2 (COX-2) , which are significant in managing inflammation and pain.
Material Science
This compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its boron-containing structure is beneficial in modifying electronic properties of materials for better performance .
Catalysis
2-Phenyl-1,3,2-dioxaborinane: serves as a catalyst in various chemical reactions. Its ability to donate and accept electrons makes it suitable for catalytic cycles , enhancing reaction rates and selectivity .
Chemical Sensors
Due to its boronic ester group, 2-Phenyl-1,3,2-dioxaborinane can be used in the design of chemical sensors. These sensors can detect biomolecules or environmental pollutants by changes in the compound’s optical or electronic properties .
Nanotechnology
In nanotechnology, 2-Phenyl-1,3,2-dioxaborinane contributes to the synthesis of nanoparticles and nanostructures. Its chemical properties enable the precise control over the size and shape of nanoparticles, which is crucial for various applications, including drug delivery systems .
Agricultural Chemistry
The compound’s role in agricultural chemistry is emerging, particularly in the synthesis of pesticides and herbicides . Its boron moiety can be tailored to disrupt biological pathways in pests, offering a potential for safer and more effective agrochemicals .
Polymer Chemistry
Lastly, 2-Phenyl-1,3,2-dioxaborinane is used in polymer chemistry to introduce boron into polymers. This modification can lead to polymers with unique properties such as flame retardancy, increased strength, or biodegradability .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWMDSAMEIJLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349048 | |
| Record name | 2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3,2-dioxaborinane | |
CAS RN |
4406-77-3 | |
| Record name | 2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylboronic acid 1,3-propanediol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the characteristic fragmentation patterns of 2-phenyl-1,3,2-dioxaborinane derivatives in mass spectrometry?
A1: Studies using chemical ionization mass spectrometry with 2-methylpropane as the reagent gas have revealed distinct fragmentation patterns for 2-phenyl-1,3,2-dioxaborinane derivatives. For instance, 4-methyl- and 4,5-dimethyl-2-phenyl-1,3,2-dioxaborinane primarily fragment into two ions: a hydrocarbon ion and metaboric acid. Interestingly, 4,6-dimethyl-2-phenyl-1,3,2-dioxaborinane follows a different fragmentation pathway, eliminating propene followed by metaboric acid [, ]. These findings offer valuable insights into the structural characteristics and fragmentation behaviors of these compounds.
Q2: Can 2-phenyl-1,3,2-dioxaborinane derivatives be used in cross-coupling reactions?
A2: Yes, research indicates that 2-phenyl-1,3,2-dioxaborinane derivatives can act as effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. For example, 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane has been successfully employed in the cross-coupling with pentafluoronitrobenzene, yielding 2,3,4,5-tetrafluoro-6-nitrobiphenyl in good yield []. These findings highlight the versatility of 2-phenyl-1,3,2-dioxaborinane derivatives in synthetic organic chemistry.
Q3: How does the structure of 2-phenyl-1,3,2-dioxaborinane influence its reactivity in rhodium-catalyzed hydroarylation of fullerene (C60)?
A3: Density functional theory (DFT) calculations suggest that the use of 2-phenyl-1,3,2-dioxaborinane as an alternative to phenylboronic acid in the rhodium-catalyzed hydroarylation of fullerene (C60) does not significantly alter the reaction energy profile []. This implies that the 1,3,2-dioxaborinane ring does not hinder the crucial steps involved in the catalytic cycle, such as oxidative addition or reductive elimination. Further research could explore whether modifications to the 2-phenyl-1,3,2-dioxaborinane structure, such as introducing substituents, could impact the reaction rate or selectivity.
Q4: Can 2-phenyl-1,3,2-dioxaborinane derivatives be incorporated into liquid crystal materials?
A4: Yes, chiral 2-phenyl-1,3,2-dioxaborinane derivatives, particularly those incorporating a chiral alkyloxy group, exhibit liquid crystalline properties []. These derivatives have demonstrated the ability to form chiral smectic C phases at room temperature, showcasing their potential for applications in advanced liquid crystal display technologies. Further research in this area could investigate the impact of varying the chiral alkyloxy group or introducing other substituents on the mesomorphic properties and electro-optical performance of these compounds.
Q5: Does 2-phenyl-1,3,2-dioxaborinane interact with other functional groups?
A5: X-ray crystallography studies on 5,6-benzo-4-diphenylphosphino-2-phenyl-1,3,2-dioxaborinane (1) reveal an intriguing interaction between the π-systems of the 1,3,2-dioxaborinane ring and a phenyl group on the diphenylphosphino substituent []. This interaction suggests potential for designing molecules with tailored electronic and structural properties by strategically incorporating 2-phenyl-1,3,2-dioxaborinane units. Further research could explore the impact of this interaction on the reactivity and complexation behavior of these compounds.
Q6: Are there any challenges associated with the stability of 2-phenyl-1,3,2-dioxaborinane derivatives?
A6: While 2-phenyl-1,3,2-dioxaborinane derivatives offer promising applications, a study on compound 1 and its metal complexes revealed their susceptibility to hydrolysis in solution []. This highlights a potential challenge in utilizing these compounds, particularly in aqueous environments or under specific reaction conditions. Further research could focus on developing strategies to enhance their stability, such as introducing sterically bulky substituents or exploring alternative ring systems with improved hydrolytic stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



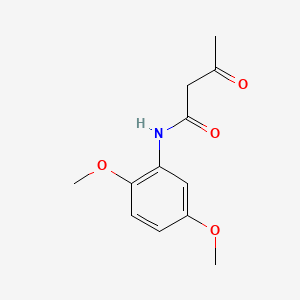
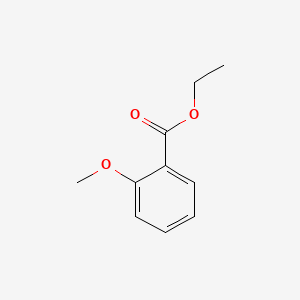


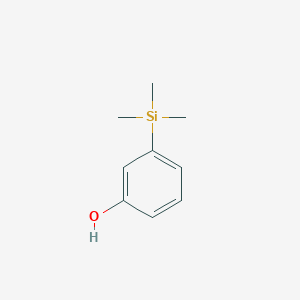

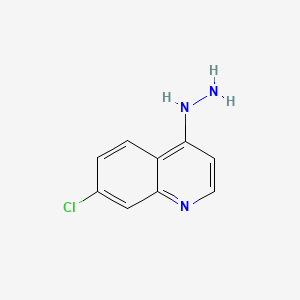
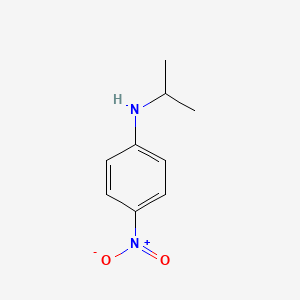
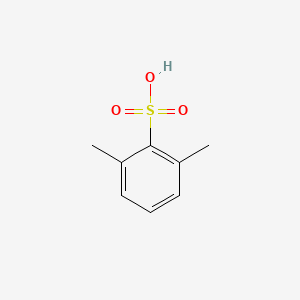
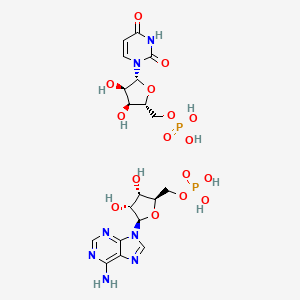
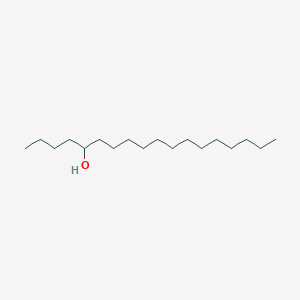
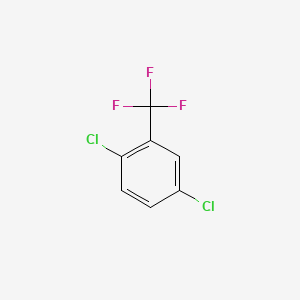

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)